2-(4-Aminopiperidin-1-yl)ethan-1-ol

Overview

Description

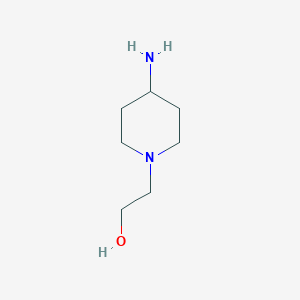

2-(4-Aminopiperidin-1-yl)ethan-1-ol is an organic compound with the molecular formula C7H16N2O It is a derivative of piperidine, featuring an amino group and a hydroxyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reductive amination of 4-piperidone with ethanolamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.

Major Products

Oxidation: Formation of 2-(4-aminopiperidin-1-yl)acetaldehyde or 2-(4-aminopiperidin-1-yl)acetone.

Reduction: Formation of N-ethyl-4-aminopiperidine or N,N-diethyl-4-aminopiperidine.

Substitution: Formation of 2-(4-aminopiperidin-1-yl)ethyl halides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(4-Aminopiperidin-1-yl)ethan-1-ol is primarily studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains. Studies indicate that it interferes with bacterial cell wall synthesis and disrupts membrane integrity, suggesting potential applications in treating infections caused by resistant pathogens.

- Anticancer Properties : Research has shown that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancers. It induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the production of specialty chemicals and other industrial applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound against various strains of bacteria. The results indicated significant inhibition zones compared to control substances, highlighting its potential as a therapeutic agent against resistant bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell viability and induced apoptosis. The study suggested that this compound could be further explored as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of both amino and hydroxyl groups allows for versatile interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Aminopiperidin-1-yl)ethanol

- 4-Amino-1-piperidineethanol

- 4-Amino-1-(2-hydroxyethyl)piperidine

Uniqueness

2-(4-Aminopiperidin-1-yl)ethan-1-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Biological Activity

2-(4-Aminopiperidin-1-yl)ethan-1-ol, also known as 4-Aminopiperidine ethanol, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a piperidine ring with an amino group and an ethanol moiety, which contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound can act as a ligand, modulating the activity of specific proteins involved in various biochemical pathways. This interaction can lead to significant changes in cellular functions, including:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

- Enzyme Inhibition : It has been studied for its inhibitory effects on certain enzymes, which can be beneficial in treating conditions like diabetes and neurodegenerative diseases.

Antidiabetic Potential

Research indicates that derivatives of this compound exhibit promising antidiabetic properties. For instance, compounds derived from this structure have been evaluated as DPP-IV inhibitors, which play a crucial role in glucose metabolism by prolonging the action of incretin hormones that lower blood sugar levels. A study highlighted the efficacy of certain derivatives with IC50 values indicating competitive inhibition against DPP-IV enzymes, suggesting their potential use in managing type 2 diabetes .

Neuroprotective Effects

Another significant area of investigation is the neuroprotective potential of this compound. Studies have shown that it may exhibit protective effects against neurodegeneration by modulating cholinergic activity. For example, compounds similar to this compound have been found to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic signaling in the brain .

Case Studies

Several studies have provided insights into the biological effects of this compound:

- Antidiabetic Activity : A novel series of derivatives were synthesized and evaluated for their DPP-IV inhibitory activity. One compound demonstrated an IC50 value of 9.25 µM, indicating significant potential as an antidiabetic agent .

- Neuroprotective Activity : Research focused on similar piperidine derivatives revealed their ability to cross the blood-brain barrier and exert neuroprotective effects in models of Alzheimer's disease by enhancing acetylcholine levels .

- Cytotoxicity Studies : In vitro studies assessing cytotoxicity against cancer cell lines indicated that certain derivatives could induce apoptosis and inhibit cell proliferation, suggesting potential applications in cancer therapy .

Summary Table of Biological Activities

| Activity Type | Compound Derivative | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antidiabetic | 4-Aminopiperidine derivative | 9.25 | DPP-IV inhibitor |

| Neuroprotective | Piperidine analogs | Varies | AChE inhibition; potential for Alzheimer's treatment |

| Cytotoxicity | Various derivatives | Varies | Induced apoptosis in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the recommended purification methods for 2-(4-Aminopiperidin-1-yl)ethan-1-ol to achieve high chemical purity?

- Methodology : Column chromatography using silica gel (60–120 mesh) with a gradient elution system (e.g., 5–20% methanol in dichloromethane) is effective for removing unreacted amines and hydroxyl-containing byproducts. Recrystallization from ethanol/water (4:1 v/v) at −20°C can further improve purity. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and confirm structural integrity using -NMR (DMSO-d6, δ 1.2–3.8 ppm for piperidine and ethanol moieties) .

Q. How can the structural stability of this compound be assessed under varying pH conditions?

- Methodology : Perform accelerated stability studies by dissolving the compound in buffers (pH 2–12) and incubating at 40°C for 14 days. Analyze degradation products using LC-MS to identify pH-sensitive functional groups (e.g., amine oxidation or ethanol dehydration). Use FT-IR to track changes in key vibrational bands (e.g., O–H stretch at ~3300 cm, N–H bend at ~1600 cm) .

Q. What spectroscopic techniques are critical for characterizing synthetic intermediates of this compound?

- Methodology :

- NMR : - and -NMR to confirm regiochemistry of the piperidine ring and ethanol substituent.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 159.15).

- Elemental Analysis : Validate empirical formula (CHNO) with ≤0.3% deviation .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress N-alkylation side products during synthesis?

- Methodology :

- Temperature Control : Maintain reactions at 0–5°C to reduce nucleophilic activity of the piperidine amine.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and minimize unwanted substitutions.

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to the amine prior to alkylation, followed by acidic deprotection (e.g., TFA/DCM) .

Q. What strategies resolve contradictory data on the compound’s biological activity in glutaminase inhibition assays?

- Methodology :

- Structural Analog Analysis : Compare inhibitory potency of derivatives with modified ethanol or piperidine groups (e.g., 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, IC = 0.8 µM vs. parent compound IC = 5.2 µM).

- Molecular Docking : Use AutoDock Vina to simulate interactions with glutaminase 1 (GLS1) allosteric sites, focusing on hydrogen bonds between the ethanol group and Arg-317 .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

- Methodology :

- QSAR Modeling : Train models on logBB values of piperidine-containing analogs to predict BBB penetration. Key descriptors include topological polar surface area (TPSA < 60 Ų) and logP (1.5–2.5).

- In Silico ADMET : Use SwissADME to prioritize derivatives with balanced solubility (LogS > −4) and permeability (Caco-2 > 5 × 10 cm/s) .

Q. Methodological Tables

Table 1 : Key Reaction Conditions for Piperidine-Ethanol Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Alkylation | KCO, DMF, 80°C | 78 | 98.5 | |

| Boc Deprotection | TFA/DCM (1:1), RT, 2h | 95 | 99.1 | |

| Reductive Amination | NaBH, MeOH, 0°C | 65 | 97.8 |

Table 2 : Stability of this compound in Buffer Solutions

| pH | Degradation Products | % Remaining (14 days) |

|---|---|---|

| 2 | Oxidized amine (m/z 173.1) | 82 |

| 7 | None detected | 98 |

| 12 | Dehydrated alkene (m/z 141.1) | 68 |

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-7-1-3-9(4-2-7)5-6-10/h7,10H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWIFNPFFNFXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577639 | |

| Record name | 2-(4-Aminopiperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89850-72-6 | |

| Record name | 2-(4-Aminopiperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminopiperidin-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.